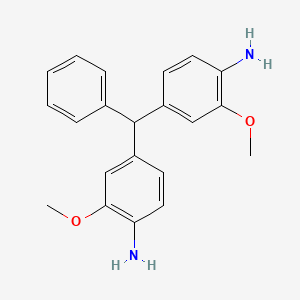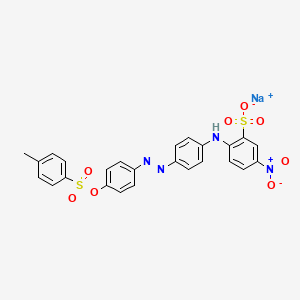
Sodium 2-((4-((4-((p-tolylsulphonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-((4-((4-((p-tolylsulphonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate, also known as Acid Orange 67, is a synthetic organic compound used primarily as a dye. It is characterized by its vibrant orange color and is soluble in water. This compound is widely used in the textile industry for dyeing wool, silk, and nylon fabrics.
Preparation Methods
The synthesis of Sodium 2-((4-((4-((p-tolylsulphonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate involves several steps:
Diazotization: The process begins with the diazotization of 4-amino-3-nitrobenzenesulfonic acid.
Coupling: The diazonium salt formed is then coupled with m-cresol to produce an azo compound.
Sulfonation: The final step involves the sulfonation of the azo compound with p-toluenesulfonyl chloride to yield the desired product.
Chemical Reactions Analysis
Sodium 2-((4-((4-((p-tolylsulphonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo group, converting it into corresponding amines.
Substitution: The sulfonate group can be substituted under specific conditions, leading to the formation of various derivatives.
Scientific Research Applications
Sodium 2-((4-((4-((p-tolylsulphonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in staining techniques for microscopic analysis.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: Apart from its use as a dye, it is also used in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of Sodium 2-((4-((4-((p-tolylsulphonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate involves its interaction with various molecular targets. The azo group in the compound can undergo reduction to form amines, which can then interact with biological molecules. The sulfonate group enhances the solubility of the compound in water, facilitating its use in aqueous environments .
Comparison with Similar Compounds
Sodium 2-((4-((4-((p-tolylsulphonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate is unique due to its specific structure and properties. Similar compounds include:
Acid Orange 7: Another azo dye with similar applications but different structural features.
Acid Red 88: A dye used in similar industries but with different color properties.
Acid Yellow 36: Another sulfonated azo dye with distinct applications.
This compound stands out due to its specific combination of azo and sulfonate groups, which confer unique chemical and physical properties.
Properties
CAS No. |
67907-13-5 |
|---|---|
Molecular Formula |
C25H19N4NaO8S2 |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
sodium;2-[4-[[4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C25H20N4O8S2.Na/c1-17-2-13-23(14-3-17)39(35,36)37-22-11-8-20(9-12-22)28-27-19-6-4-18(5-7-19)26-24-15-10-21(29(30)31)16-25(24)38(32,33)34;/h2-16,26H,1H3,(H,32,33,34);/q;+1/p-1 |
InChI Key |
YHJVPXFPBGVPQF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=NC3=CC=C(C=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


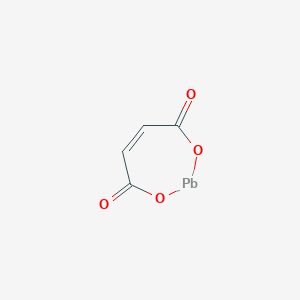
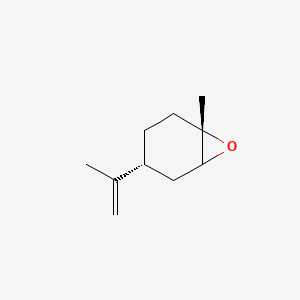
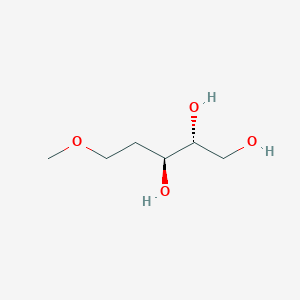
![2-[(4-Hexoxybenzoyl)carbamothioylamino]-3,5-diiodobenzoic acid](/img/structure/B13811662.png)
![2-(9-Methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B13811668.png)
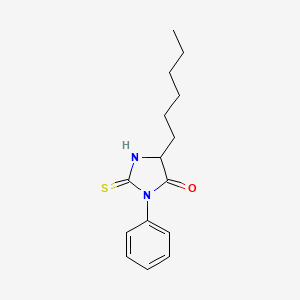
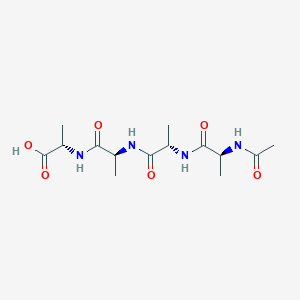

![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B13811695.png)
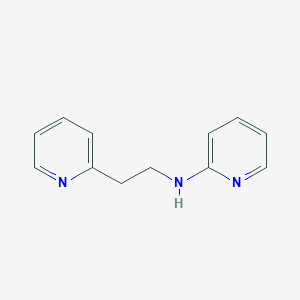
![Dibenz[b,e][1,4]oxazepine, 5-[o-[beta-(dimethylamino)-N-[2-(dimethylamino)ethyl]-o-phenetidino]benzyl]-5,11-dihydro-](/img/structure/B13811711.png)
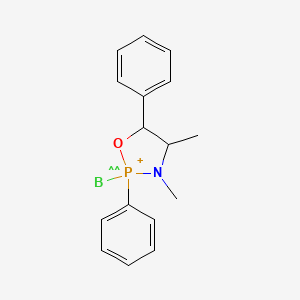
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
